molecular formula C19H15FN4O2 B10949674 5-(4-fluorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

5-(4-fluorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

Cat. No.: B10949674
M. Wt: 350.3 g/mol
InChI Key: AJAYZFFDBSKTPS-UHFFFAOYSA-N
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Description

5-(4-fluorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a heterocyclic compound that belongs to the class of pyrazolo[1,5-d][1,2,4]triazinones This compound is characterized by the presence of a pyrazole ring fused with a triazine ring, along with fluorobenzyl and methoxyphenyl substituents

Preparation Methods

The synthesis of 5-(4-fluorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one can be achieved through various synthetic routes. One efficient method involves the palladium-catalyzed solvent-free reaction of β-halovinyl/aryl aldehydes and 3-aminopyrazoles/5-aminopyrazoles under microwave irradiation . This method provides good yields and is applicable for the synthesis of a wide range of substituted pyrazolo[1,5-d][1,2,4]triazinones.

Chemical Reactions Analysis

5-(4-fluorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl and methoxyphenyl positions, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

5-(4-fluorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-fluorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and inhibiting key enzymes or receptors involved in cellular processes. For example, it may inhibit kinases or other signaling proteins, leading to the disruption of cancer cell proliferation and survival .

Comparison with Similar Compounds

5-(4-fluorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C19H15FN4O2

Molecular Weight

350.3 g/mol

IUPAC Name

5-[(4-fluorophenyl)methyl]-2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one

InChI

InChI=1S/C19H15FN4O2/c1-26-16-8-4-14(5-9-16)17-10-18-19(25)23(21-12-24(18)22-17)11-13-2-6-15(20)7-3-13/h2-10,12H,11H2,1H3

InChI Key

AJAYZFFDBSKTPS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC4=CC=C(C=C4)F

Origin of Product

United States

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